molecular formula C6H14Cl2N2O B11901523 2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride

2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride

Cat. No.: B11901523
M. Wt: 201.09 g/mol
InChI Key: NAIVAHNEEURHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride is a valuable spirocyclic chemical building block designed for medicinal chemistry and drug discovery research. This compound features the 2-oxa-6-azaspiro[3.3]heptane scaffold, which is recognized in scientific literature as a versatile bioisostere for common saturated heterocycles like morpholine, piperidine, and piperazine . Incorporating this spirocyclic framework into molecular structures can significantly alter their physicochemical properties; notably, it often results in a lower measured logD7.4 (lipophilicity) and increased basicity compared to its non-spirocyclic counterparts, which can be beneficial for optimizing a compound's drug-like profile . The unique three-dimensional geometry of the spiro system introduces a 90-degree twist and increases the distance between terminal atoms, which can lead to improved selectivity and novel interactions with biological targets . This reagent has been employed in the synthesis of investigational compounds across multiple therapeutic areas. Its applications include serving as a key intermediate in the development of potent and selective inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR) kinase for cancer research and Leucine Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease . Furthermore, optimized synthetic routes for related 2-oxa-6-azaspiro[3.3]heptane intermediates have been developed specifically for scalable production of tuberculosis drug candidates, underscoring its importance in modern pharmaceutical process chemistry . The reactive hydrazine functional group in this particular derivative provides a versatile chemical handle for further derivatization, enabling researchers to efficiently construct complex molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

2-oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c7-8-5-1-6(2-5)3-9-4-6;;/h5,8H,1-4,7H2;2*1H

InChI Key

NAIVAHNEEURHPG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12COC2)NN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-6-ylhydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection using magnesium turnings in methanol. The resulting intermediate is then treated with oxalic acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for precise control over reaction conditions and the removal of by-products. Advanced techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptan-6-ylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

  • **

Biological Activity

2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride is a chemical compound characterized by its unique spirocyclic structure and hydrazine functional group, with the molecular formula C6H14Cl2N2OC_6H_{14}Cl_2N_2O and a molecular weight of approximately 195.10 g/mol. The compound's structure enhances its solubility and stability, making it a subject of interest in both synthetic chemistry and biological research.

The compound exists as a dihydrochloride salt, which can improve its pharmacokinetic properties. Its spirocyclic structure contributes to its distinctive chemical reactivity and potential biological activity.

Pharmacological Properties

Research indicates that compounds containing hydrazine derivatives exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies have shown that hydrazine derivatives can inhibit the growth of bacteria and fungi.
  • Antitumor Effects : Preliminary investigations suggest potential antitumor activity, making it relevant in cancer research.
  • Neuroprotective Properties : Certain hydrazine compounds have been studied for their neuroprotective effects, possibly benefiting neurological disorders.

The specific biological activities of this compound are still under investigation, but the presence of the hydrazine moiety suggests it could share these properties .

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for evaluating its safety and efficacy. Interaction studies focus on how this compound behaves in different biological environments and its potential interactions with other biomolecules.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities with related compounds:

Compound NameCAS NumberSimilarity Index
N-methyl-2-oxaspiro[3.3]heptan-6-amine1363381-98-90.81
2-Oxaspiro[3.3]heptan-6-amino hydrochloride1523618-04-30.74
6-(methylamino)-2-oxa-spiro[3.3]heptaneN/A0.72
2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)N/A0.58
4-Methyltetrahydro-2H-pyran-4-amino hydrochlorideN/A0.70

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, which may influence their reactivity and biological activity compared to this compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties, particularly due to the biological activity associated with hydrazine derivatives. Research indicates that compounds containing hydrazine exhibit:

  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : In vitro studies have shown promising results in reducing inflammation markers, making it a candidate for developing anti-inflammatory drugs.

Drug Development

The unique structural characteristics of 2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride make it suitable for use as a:

  • Linker in PROTACs : It serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. The rigidity of the linker impacts the three-dimensional orientation of the degrader, optimizing drug-like properties and enhancing efficacy in targeting specific proteins .

Material Science

The compound's stability and solubility characteristics make it an interesting candidate for applications in material sciences, particularly in:

  • Polymer Chemistry : As a building block for synthesizing new polymeric materials with specific mechanical and thermal properties.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various hydrazine derivatives, including this compound. Results indicated that this compound exhibited significant radical scavenging activity, suggesting its potential as an antioxidant agent in therapeutic applications.

Case Study 2: Anti-inflammatory Assessment

In an anti-inflammatory study, compounds derived from hydrazine were tested against standard anti-inflammatory drugs like ibuprofen. The results demonstrated that certain derivatives showed comparable efficacy in reducing inflammation, highlighting the therapeutic potential of this compound as an alternative treatment option .

Comparison with Similar Compounds

Structural Comparison

The spiro[3.3]heptane scaffold is a common feature among related compounds, but substituents and functional groups differentiate their reactivity and applications.

Compound Name Molecular Formula CAS Number Functional Groups Key Structural Features
2-Oxaspiro[3.3]heptan-6-ylhydrazine dihydrochloride C₆H₁₁N₃O·2HCl Not explicitly listed Hydrazine (-NH-NH₂), dihydrochloride Spirocyclic core with oxygen and hydrazine
6-Amino-2-oxaspiro[3.3]heptane hydrochloride C₆H₁₁NO·HCl 1363381-78-5 Amine (-NH₂), hydrochloride Spirocyclic core with oxygen and amine
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride C₆H₁₂N₂·2HCl 1184963-68-5 Two amines, methyl group Diazaspiro core with methyl substitution
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride C₁₂H₁₆N₂·2HCl Not explicitly listed Benzyl group, two amines Spirocyclic core with aromatic substitution

Key Differences :

  • Functional Groups : The hydrazine group in the target compound offers unique reactivity for forming heterocycles (e.g., pyridazines) compared to amines in analogs .
  • Salt Form: Dihydrochloride salts enhance solubility in polar solvents compared to monohydrochlorides, critical for bioavailability in drug development .

Physicochemical Properties

Property 2-Oxaspiro[3.3]heptan-6-ylhydrazine dihydrochloride (Inferred) 6-Amino-2-oxaspiro[3.3]heptane hydrochloride 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Molecular Weight ~213 g/mol 149.62 g/mol 185.1 g/mol
Solubility High (due to dihydrochloride) Moderate High
Stability Hygroscopic (likely) Stable under inert conditions Stable
Melting Point Not available 186.1°C (predicted) Not reported

Notes:

  • Dihydrochloride salts generally exhibit higher aqueous solubility, advantageous in pharmaceutical formulations .
  • Hygroscopicity may require storage under inert atmospheres (2–8°C), as seen in related compounds .

Contrast with Analogs :

  • Amine derivatives (e.g., 6-amino-2-oxaspiro[3.3]heptane hydrochloride) are synthesized via reductive amination or nitro group reduction .
  • Diazaspiro compounds often involve cycloaddition or ring-closing metathesis .

Advantages of Target Compound :

  • Reactivity : Hydrazine enables facile formation of nitrogen-rich heterocycles, useful in bioactive molecule synthesis .
  • Rigidity : Spirocyclic core improves binding affinity in drug candidates by restricting conformational flexibility .

Q & A

Q. How can researchers optimize the synthesis of 2-Oxaspiro[3.3]heptan-6-ylhydrazine; dihydrochloride to achieve high purity and yield?

Synthesis optimization requires careful control of reaction parameters. For spirocyclic hydrazine derivatives, cyclization of precursors (e.g., diamines or hydrazines) with carbonyl compounds under acidic conditions is a common approach . Key factors include:

  • Catalyst selection : Acid catalysts (e.g., HCl) improve reaction rates and regioselectivity .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
  • Purification techniques : Crystallization or chromatography (HPLC) ensures ≥95% purity .
    Contradictions in yield may arise from solvent polarity; polar aprotic solvents (e.g., DMF) favor cyclization but may reduce solubility of intermediates .

Q. What analytical methods are critical for confirming the structure and purity of 2-Oxaspiro[3.3]heptan-6-ylhydrazine; dihydrochloride?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm spirocyclic structure and hydrazine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C6_6H11_{11}N3_3O·2HCl, MW 193.09 g/mol) .
  • X-ray Diffraction (XRD) : Resolves spatial conformation of the spiro[3.3]heptane core .
  • HPLC-PDA : Detects impurities (e.g., unreacted hydrazine or byproducts) with a detection limit of 0.1% .

Q. How do solubility properties of the dihydrochloride salt affect experimental design in biological assays?

The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) but may require pH adjustment (e.g., PBS buffer at pH 7.4) to prevent precipitation . For cell-based studies, reconstitution in DMSO followed by dilution in culture media (≤0.1% DMSO) is recommended to maintain viability .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 2-Oxaspiro[3.3]heptan-6-ylhydrazine derivatives?

  • Core modifications : Replace the oxa group with thia or aza moieties to assess electronic effects on target binding .
  • Substituent variation : Introduce alkyl or aryl groups at the hydrazine position to probe steric and hydrophobic interactions .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., monoamine oxidases) and cytotoxicity screens (e.g., HEK293 cells) .
    Contradictory activity data may arise from stereochemical differences; chiral HPLC separation of enantiomers is advised .

Q. What computational strategies are effective for modeling the interaction of 2-Oxaspiro[3.3]heptan-6-ylhydrazine; dihydrochloride with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., serotonin receptors) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (≥100 ns) to assess stability of hydrogen bonds with the hydrazine group .
  • QSAR modeling : Correlate substituent electronegativity with IC50_{50} values to guide lead optimization .

Q. How can researchers address stability challenges of 2-Oxaspiro[3.3]heptan-6-ylhydrazine; dihydrochloride under varying storage and reaction conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >150°C; store at -20°C in desiccated form .
  • pH sensitivity : Hydrazine hydrolysis occurs at pH >8; use buffered solutions (pH 4–7) for long-term stability .
  • Light sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light; amber glass vials are required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.